7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a diethylamino group and a furan-2-yl-1,3,4-oxadiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the diethylamino group and the furan-2-yl-1,3,4-oxadiazol-2-yl moiety. Common synthetic routes include:
Formation of Chromen-2-one Core: This step often involves the cyclization of salicylaldehyde derivatives with appropriate reagents.
Introduction of Diethylamino Group: This can be achieved through nucleophilic substitution reactions using diethylamine.
Formation of Furan-2-yl-1,3,4-oxadiazol-2-yl Moiety: This step involves the cyclization of furan derivatives with hydrazides to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and various metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the diethylamino group.
Major Products
Oxidation: Products may include furanones and carboxylic acids.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted chromen-2-one derivatives.
Scientific Research Applications
7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the furan-2-yl-1,3,4-oxadiazol-2-yl moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-triazol-2-yl)-2H-chromen-2-one: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one imparts unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs. These properties can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
7-(diethylamino)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-3-22(4-2)13-8-7-12-10-14(19(23)25-16(12)11-13)17-20-21-18(26-17)15-6-5-9-24-15/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQLGRISPLYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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